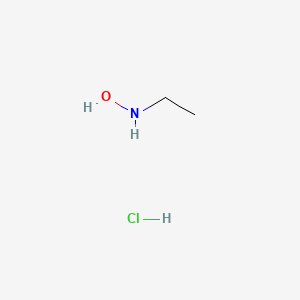

N-ethylhydroxylamine Hydrochloride

描述

Contextual Significance in Advanced Organic Synthesis

The importance of N-ethylhydroxylamine hydrochloride in advanced organic synthesis is underscored by its application in the construction of complex molecular architectures. It is a key precursor in the synthesis of nitrones, which are potent 1,3-dipoles. The reaction of N-ethylhydroxylamine with aldehydes or ketones yields N-ethylnitrones, which are versatile intermediates that can readily undergo 1,3-dipolar cycloaddition reactions to form various heterocyclic compounds. This reactivity is fundamental in the synthesis of natural products, pharmaceuticals, and polymers.

Furthermore, this compound serves as an essential building block for creating a diverse range of organic compounds, particularly within pharmaceutical chemistry. smolecule.com It is an intermediate in the synthesis of various biologically active compounds and pharmaceutical intermediates. smolecule.com For instance, N-substituted hydroxylamines are being investigated for their potential as specific antimicrobial agents that target bacterial ribonucleotide reductase (RNR), an enzyme crucial for DNA synthesis and repair. acs.org The ethyl group in N-ethylhydroxylamine can influence the steric and electronic properties of target molecules, which in turn can impact their biological activity.

Evolution of Synthetic Methodologies for this compound

The preparation of N-ethylhydroxylamine has been known for some time; however, the methodologies for its synthesis have evolved significantly, with a focus on improving safety, yield, and purity. google.com

Early synthetic routes to similar hydroxylamine (B1172632) derivatives sometimes involved hazardous reagents like t-butyl azidoformate, which is thermally unstable and shock-sensitive, making it unsuitable for large-scale production. google.comgoogleapis.com This led to the development of safer and more efficient synthetic processes.

A significant advancement in the synthesis of this compound involves a multi-step process utilizing protecting group chemistry. google.com A key modern method starts with hydroxylamine hydrochloride, which is reacted with di-t-butyl dicarbonate (B1257347) (BOC anhydride) in the presence of a base. google.comgoogle.comgoogle.com This reaction unexpectedly forms N,O-bis-BOC-hydroxylamine, a protected intermediate where both the nitrogen and oxygen atoms are masked, preventing unwanted side reactions. google.com

This protected intermediate is then alkylated using an ethylating agent, such as ethyl iodide or ethyl bromide. google.comgoogle.com The final step involves the cleavage of the tert-butyloxycarbonyl (BOC) protecting groups using a strong acid, like hydrochloric acid, to yield this compound in high purity and yield. google.comgoogle.com This method offers excellent control over the reaction pathway.

Table 1: Key Steps in a Modern Synthesis of this compound

| Step | Reactants | Key Reagent | Product | Purpose |

|---|---|---|---|---|

| 1. Protection | Hydroxylamine hydrochloride | Di-t-butyl dicarbonate (BOC anhydride), Base (e.g., Sodium Carbonate) | N,O-bis-BOC-hydroxylamine | Protection of reactive N and O atoms to prevent side reactions. google.com |

| 2. Alkylation | N,O-bis-BOC-hydroxylamine | Ethylating agent (e.g., Ethyl Iodide) | N-ethyl-N,O-bis-BOC-hydroxylamine | Introduction of the ethyl group. google.comgoogle.com |

| 3. Deprotection | N-ethyl-N,O-bis-BOC-hydroxylamine | Strong Acid (e.g., Hydrochloric Acid) | This compound | Removal of protecting groups to yield the final product. google.comgoogle.com |

More recent developments have also explored electrochemical synthesis as a "green" and efficient alternative to traditional chemical methods for producing hydroxylamine derivatives. An industrial-scale process for the electrochemical reduction of nitromethane (B149229) to produce N-methylhydroxylamine hydrochloride has been developed, and this technology is considered directly applicable to the synthesis of N-ethylhydroxylamine from nitroethane.

Current Research Landscape and Future Directions for this compound Studies

The current research involving this compound is vibrant and multifaceted. A primary area of focus is the continued exploration of its synthetic utility. While it is a versatile reagent, much of its potential is still being uncovered, with a significant portion of current understanding being extrapolated from studies on related N-alkylhydroxylamines.

Future research is likely to concentrate on the systematic exploration of novel reaction pathways that are specific to the N-ethyl group. One promising avenue is the investigation of catalytic nitrene transfer reactions using hydroxylamine derivatives as precursors.

Another critical area of ongoing and future research is the application of N-substituted hydroxylamines, including N-ethylhydroxylamine, as therapeutic agents. acs.org As previously mentioned, their ability to act as radical scavengers and inhibit bacterial RNR presents a novel mechanism for antibacterial action. acs.org Further design and synthesis of libraries of N-substituted hydroxylamine compounds are being undertaken to enhance their selectivity and efficacy as antimicrobial agents. acs.org

The development of more sustainable and cost-effective production methods also remains a key objective. Continuous-flow reactor technology is being explored for the synthesis of related compounds like N-benzylhydroxylamine hydrochloride, offering advantages in safety, efficiency, and scalability that could be applied to this compound production. mdpi.com

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

N-ethylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.ClH/c1-2-3-4;/h3-4H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZZYVWUGIPISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436821 | |

| Record name | N-ethylhydroxylamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42548-78-7 | |

| Record name | N-ethylhydroxylamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethylhydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Ethylhydroxylamine Hydrochloride

Modern Chemical Synthesis Routes

Contemporary synthesis of N-ethylhydroxylamine hydrochloride has largely moved towards methods that offer high yield and purity through the use of protective group chemistry.

Protected Hydroxylamine (B1172632) Intermediate Strategies

A significant advancement in producing this compound involves a multi-step process that utilizes a protected hydroxylamine intermediate to ensure selective ethylation and high purity of the final product. google.comgoogleapis.com This strategy revolves around the use of di-tert-butyl dicarbonate (B1257347), commonly known as BOC anhydride (B1165640), as a protecting agent. google.com

The synthesis is a novel process that proceeds in three main stages: protection, alkylation, and deprotection. google.comepo.org

Protection: The process begins by reacting hydroxylamine hydrochloride with di-tert-butyl dicarbonate (BOC anhydride). google.comgoogle.com This reaction is conducted in the presence of a base, such as sodium carbonate, potassium carbonate, or sodium hydroxide (B78521), and a non-reactive solvent like water or dichloromethane. google.comgoogleapis.com Unexpectedly, this reaction yields N,O-bis-[(1,1-dimethylethoxy)-carbonyl]-hydroxylamine (N,O-bis-BOC-hydroxylamine). googleapis.comgoogle.com This was a novel finding, as prior literature suggested that the N,O-bis-BOC product was only achievable using t-butyl azidoformate. google.comgoogle.com

Alkylation: The resulting N,O-bis-BOC-hydroxylamine intermediate is then ethylated. google.com This is achieved by reacting it with an ethylating agent, typically an alkyl halide such as ethyl iodide or ethyl bromide. google.comgoogleapis.com The reaction is carried out in a solvent like dimethylformamide (DMF) with a base, for instance, potassium carbonate. google.comgoogleapis.com

Deprotection (Cleavage): The final step is the removal of the tert-butyloxycarbonyl (BOC) protecting groups from the ethylated intermediate. google.com This is accomplished by treating the N-ethyl-N,O-bis-BOC-hydroxylamine with a strong acid, most commonly anhydrous hydrochloric acid (HCl), in a solvent like ethyl acetate. google.comgoogle.com The cleavage of the BOC groups yields the desired this compound. google.com

The efficiency and yield of the BOC-mediated synthesis are highly dependent on the optimization of reaction parameters at each stage. Research has identified specific conditions that lead to high yields and purity. google.comgoogle.com

The table below summarizes the optimized parameters for the key steps in the synthesis.

| Reaction Step | Parameter | Optimized Condition | Source(s) |

| BOC Protection | Temperature | 10°C to 60°C (preferred 35°-40°C) | google.comgoogle.com |

| Duration | 30 minutes to 6 hours | google.comgoogleapis.com | |

| Molar Ratio | 2.0-2.2 equivalents of BOC anhydride per mole of hydroxylamine hydrochloride. Can be up to 3 equivalents without significant yield loss. | google.comgoogle.com | |

| Base | Sodium Carbonate (Na₂CO₃), Potassium Carbonate, Sodium Hydroxide | google.comgoogleapis.com | |

| Solvent | Water, Dichloromethane, Dioxane | google.comgoogleapis.com | |

| Alkylation | Temperature | 0°C to 70°C (preferred 25°-35°C) | google.comgoogleapis.com |

| Duration | 15 minutes to 6 hours (preferred 30-60 minutes) | google.comgoogleapis.com | |

| Alkylating Agent | Ethyl Iodide, Ethyl Bromide | google.comgoogleapis.com | |

| Base | Potassium Carbonate, Sodium Carbonate, Potassium t-butoxide | google.com | |

| BOC Cleavage | Reagent | Anhydrous Hydrochloric Acid (HCl) | google.comgoogle.com |

| Molar Ratio | Greater than 2 equivalents of HCl (preferred 5-6 equivalents) | google.comgoogle.com | |

| Temperature | 30°C to 40°C | google.com | |

| Duration | 30 minutes to 3 hours | google.com |

A primary advantage of this synthetic route is the high yield and purity of the final product. google.comgoogleapis.com The key to achieving this lies in the successful isolation and purification of the N,O-bis-BOC-hydroxylamine intermediate. google.com Following the protection step, this intermediate is isolated through extraction with a solvent like toluene, followed by crystallization from hexane. google.comgoogle.com This purification step is critical for ensuring the quality of the final product.

A significant synthetic challenge is the cleavage of the highly stable BOC protecting groups. Initial attempts may result in incomplete deprotection. It was discovered that a large stoichiometric excess of hydrochloric acid is required to ensure the reaction proceeds smoothly and completely. google.comgoogle.com While more than two equivalents of HCl are necessary, a range of 5 to 6 equivalents is preferred for optimal cleavage, leading to a high yield of this compound. google.comgoogle.com

Alternative Chemical Preparation Techniques

While the BOC-protection strategy is a prominent method, other synthetic routes exist.

Reductive Amination of Aldehydes: A general method for synthesizing N-alkyl hydroxylamines involves the reductive amination of aldehydes. acs.org This one-pot synthesis converts a carbonyl group into a hydroxylamine via a corresponding N-hydroxyimine intermediate. acs.org

From Hydrogenated Nitrosamine (B1359907): Another reported preparation method involves the reaction of a hydrogenated nitrosamine with ethanol (B145695) to produce this compound. chembk.com

Electrochemical Synthesis Approaches

Electrochemical methods offer a sustainable alternative to conventional chemical synthesis. While specific literature on the direct electrochemical synthesis of N-ethylhydroxylamine is not prominent, significant research has been conducted on the electrosynthesis of its parent compound, hydroxylamine. nih.gov

Recent advances have focused on the electrochemical hydrogenation of nitrogen-containing compounds like nitrate, nitrite, and nitric oxide to form hydroxylamine. nih.gov This strategy is considered a more sustainable approach, but it faces the significant challenge of selectivity. The primary difficulty is preventing the over-hydrogenation of the target molecule, which preferentially leads to the formation of ammonia (B1221849) as a byproduct. nih.gov Therefore, current research in this area is heavily focused on the rational design of catalyst structures to improve the selective electrosynthesis of hydroxylamine. nih.gov These developments in producing the hydroxylamine precursor could potentially be integrated into future electrochemical routes for N-alkylated derivatives.

Electrosynthesis from Nitroalkane Precursors

The core of this process lies in a four-electron, four-proton reduction of the nitro group. The reaction proceeds through a nitroso intermediate, which is further reduced to the corresponding hydroxylamine. Careful control of the electrode potential is crucial to prevent further reduction of the hydroxylamine to the corresponding amine (ethylamine), which is a common side reaction. The use of an acidic electrolyte is beneficial as it provides the necessary protons for the reaction and directly yields the desired hydrochloride salt.

Investigation of Electrode Materials and Cell Designs

The success of the electrosynthesis of this compound is heavily dependent on the judicious selection of electrode materials and the design of the electrolytic cell. Research in this area often draws parallels from the well-studied electrochemical synthesis of the analogous compound, N-methylhydroxylamine hydrochloride (N-MHA). researchgate.net

Electrode Materials: The choice of cathode material is critical as it influences the hydrogen overpotential and the selectivity of the reduction process. Materials with a high hydrogen overpotential are generally preferred to suppress the competing hydrogen evolution reaction. For the reduction of nitroalkanes, a variety of cathode materials have been investigated. A review of the electrochemical reduction of nitroethane highlights the use of several materials, as summarized in the table below. researchgate.net

| Technique | Electrode Material | Media |

| Polarography | Dropping mercury electrode | Acid media |

| Controlled potential electrolysis | Graphite (B72142), platinum, and mercury | - |

| Thermal, photochemical, and electrochemical treatment | Metal-modified carbon electrodes | Acid media |

| Cyclic voltammetry | Nickel-copper nanowire | Aqueous electrolyte |

| This table is based on a review of various electrochemical reduction techniques for nitroethane. researchgate.net |

In industrial applications for analogous processes, copper has been successfully employed as a cathode material. researchgate.net For the anode, where the oxidation reaction occurs (typically the oxygen evolution reaction from water), materials that are stable in the acidic electrolyte are required. Graphite has proven to be a suitable and cost-effective anode material for this purpose. researchgate.net

Cell Design: To ensure high product purity and prevent the oxidation of the desired N-ethylhydroxylamine at the anode, a divided electrolytic cell is essential. These cells are typically separated by a cation exchange membrane. This membrane allows for the transport of protons from the anolyte to the catholyte while preventing the migration of organic molecules. An industrial electrolytic cell designed for the synthesis of the analogous N-MHA utilizes a filter press configuration with a copper cathode, a graphite anode, and a cation membrane separator. researchgate.net This design is highly relevant for the potential scale-up of this compound production.

Process Parameter Control for Enhanced Yield and Selectivity

The yield, current efficiency, and selectivity of the electrosynthesis of this compound are governed by several key process parameters. Optimization of these parameters is crucial for developing an economically viable and efficient industrial process. The insights gained from the industrial synthesis of N-methylhydroxylamine hydrochloride provide a valuable framework for the ethyl derivative. researchgate.net

Current Density: This parameter dictates the rate of the electrochemical reaction. Operating at a higher current density can increase the production rate. However, excessively high current densities can lead to a decrease in current efficiency due to an increase in side reactions, such as hydrogen evolution. For the industrial synthesis of N-MHA, a constant current density in the range of 1000–2500 A·m⁻² has been found to be effective. researchgate.net

Temperature: The temperature of the electrolyte can influence reaction kinetics and the stability of the product. While higher temperatures can increase the reaction rate, they may also promote the degradation of the hydroxylamine product. A temperature range of 30–50°C is typically maintained in the industrial electrosynthesis of N-MHA to balance reaction speed and product stability. researchgate.net

Electrolyte Composition: The concentration of the starting material (nitroethane) and the supporting electrolyte (hydrochloric acid) are important variables. A sufficient concentration of HCl is necessary to maintain the acidity of the catholyte and to ensure the formation of the hydrochloride salt.

The following table summarizes the operational parameters and performance metrics for the industrial electrosynthesis of the analogous N-methylhydroxylamine hydrochloride, which serves as a strong benchmark for the potential synthesis of this compound.

| Parameter | Value |

| Cathode | Copper |

| Anode | Graphite |

| Separator | Cation membrane |

| Current Density | 1000–2500 A·m⁻² |

| Temperature | 30–50°C |

| Performance Metric | |

| Average Yield | 65% |

| Current Efficiency | 70% |

| Reaction Selectivity | 99% |

| Data from the industrial synthesis of N-methylhydroxylamine hydrochloride. researchgate.net |

Environmental and Industrial Scalability Assessments

The electrochemical synthesis of this compound from nitroethane offers significant advantages in terms of environmental impact and industrial scalability, positioning it as a "green synthesis method". researchgate.net

Environmental Assessment: Compared to traditional chemical synthesis routes that often employ stoichiometric amounts of metallic reducing agents (e.g., zinc or iron), the electrochemical method is inherently cleaner. The primary reagent in this process is the electron, which is a traceless and non-polluting reagent. This eliminates the need for heavy metal reductants and the subsequent formation of large quantities of metallic waste, which can be costly and environmentally challenging to dispose of. The process utilizes water as the solvent and results in a simple separation process with limited contamination. researchgate.net

Mechanistic Investigations of N Ethylhydroxylamine Hydrochloride Reactivity

Fundamental Chemical Transformations

N-Ethylhydroxylamine hydrochloride can undergo a variety of fundamental chemical transformations, including oxidation, reduction, and nucleophilic substitution, each leading to distinct classes of compounds.

Oxidation Pathways and Derivative Formation

The oxidation of N-ethylhydroxylamine can lead to the formation of nitrosoethane (B1204541) and, upon further oxidation, nitroethane. The specific product obtained is highly dependent on the nature of the oxidizing agent and the reaction conditions employed.

Common oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412) can be utilized to effect these transformations. The reaction with hydrogen peroxide can proceed through the formation of a hydroxyl radical (HO•), which then interacts with the hydroxylamine (B1172632). nih.gov Studies on the oxidation of secondary amines with hydrogen peroxide have shown the formation of the corresponding hydroxylamines. scispace.com In the case of N-ethylhydroxylamine, further oxidation is expected.

The mechanism of oxidation by potassium permanganate (KMnO₄) in acidic media has been studied for various organic compounds. orientjchem.orgresearchgate.net For primary amines, oxidation can lead to a variety of products. In the case of N-ethylhydroxylamine, a plausible pathway involves the initial formation of a transient intermediate that subsequently yields nitrosoethane. More vigorous oxidation can then convert nitrosoethane to nitroethane.

The electrochemical oxidation of hydroxylamine derivatives has also been investigated. Studies on related compounds, such as N-hydroxy- and N-alkoxy-ureas, have shown that anodic oxidation can lead to cleavage of the C-N bond. msu.edu This suggests that electrochemical methods could offer an alternative route to different oxidized derivatives of N-ethylhydroxylamine.

Reduction Pathways Leading to Amines

This compound can be reduced to its corresponding primary amine, ethylamine (B1201723). This transformation is a key reaction and can be achieved through several reductive pathways.

Catalytic hydrogenation is a common method for the reduction of hydroxylamines. This process typically involves the use of a metal catalyst, such as Raney Nickel or palladium on carbon (Pd/C), in the presence of hydrogen gas. utc.eduresearchgate.net The hydrogenation of nitroalkanes to N-alkylhydroxylamines is a known industrial process, and it is also recognized that over-reduction can lead to the formation of the corresponding amine. ubc.ca Therefore, by selecting appropriate reaction conditions, such as catalyst type, pressure, and temperature, the selective reduction of N-ethylhydroxylamine to ethylamine can be achieved.

Another powerful reducing agent capable of this transformation is lithium aluminum hydride (LiAlH₄). utc.eduosti.gov LiAlH₄ is a potent source of hydride ions (H⁻) and is known to reduce a wide range of nitrogen-containing functional groups, including amides and nitriles, to amines. utc.eduosti.gov The reduction of N-ethylhydroxylamine with LiAlH₄ would proceed via nucleophilic attack of the hydride on the nitrogen atom, followed by workup to yield ethylamine.

The electrochemical reduction of nitriles to primary amines has also been demonstrated, offering a potentially greener alternative to chemical reductants. google.com While not directly applied to N-ethylhydroxylamine in the reviewed literature, the principles of electrochemical reduction could be extended to this substrate.

Nucleophilic Substitution Processes

The nitrogen atom of N-ethylhydroxylamine possesses a lone pair of electrons, rendering it nucleophilic and capable of participating in substitution reactions with various electrophiles. The ethyl group attached to the nitrogen enhances its nucleophilicity compared to hydroxylamine itself.

N-Ethylhydroxylamine can react with alkyl halides in nucleophilic substitution reactions to form more substituted hydroxylamine derivatives. For instance, reaction with an ethylating agent is a key step in some synthetic routes to N,N-diethylhydroxylamine. masterorganicchemistry.com The reaction proceeds via the attack of the nucleophilic nitrogen of N-ethylhydroxylamine on the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Furthermore, N-ethylhydroxylamine can act as a nucleophile towards carbonyl compounds, such as aldehydes and ketones. msu.edunih.gov The initial attack on the electrophilic carbonyl carbon leads to a tetrahedral intermediate. nih.gov This intermediate can then undergo dehydration to form an oxime ether. This reactivity is fundamental in the formation of various C-N bonds and is a cornerstone of its utility in organic synthesis.

Complex Reaction Mechanisms

Beyond fundamental transformations, this compound is involved in more intricate reaction mechanisms, with its nitrosation being a subject of detailed mechanistic investigation.

Nitrosation Mechanisms, including Insights from N-Methylhydroxylamine Analogues

The nitrosation of N-alkylhydroxylamines, including N-ethylhydroxylamine, is a reaction of significant interest. Detailed mechanistic insights have been gained from studying its close analogue, N-methylhydroxylamine. The reaction of N-methylhydroxylamine with a nitrosating agent, such as nitroprusside (sodium pentacyanonitrosylferrate(II)), has been shown to proceed through a complex mechanism.

The proposed mechanism involves the initial formation of a precursor associative complex between the N-alkylhydroxylamine and the nitrosating agent. This is followed by a base-assisted, reversible formation of a deprotonated adduct. This adduct then rapidly dissociates to yield the N-alkyl-N-nitrosohydroxylamine product. This general mechanistic framework is expected to be applicable to the nitrosation of N-ethylhydroxylamine as well.

Kinetic and Spectroscopic Studies of Adduct Formation

Kinetic and spectroscopic studies have been instrumental in elucidating the mechanism of nitrosation. For the reaction of N-methylhydroxylamine with nitroprusside, UV-vis spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and mass spectrometry have been employed to identify and characterize the intermediates and products.

Kinetic studies have revealed the rate law for the reaction, which shows a dependence on the concentrations of the hydroxylamine, the nitrosating agent, and hydroxide (B78521) ions. For the nitrosation of N-methylhydroxylamine with nitroprusside at 25.0 °C, the experimental rate constant has been determined. Similarly, kinetic studies on the reaction of N,N-ethyl(hydroxyethyl)hydroxylamine with nitrous acid have also been performed, providing a rate constant and activation energy for that specific system.

Below is a table summarizing kinetic data from studies on N-alkylhydroxylamine analogues, which provides a basis for understanding the reactivity of N-ethylhydroxylamine in nitrosation reactions.

| Compound | Reactant | Rate Constant (k) | Activation Energy (Ea) |

| N-Methylhydroxylamine | Nitroprusside | 1.6 x 10⁵ M⁻² s⁻¹ (at 25°C) | 34 kJ mol⁻¹ |

| N,N-Ethyl(hydroxyethyl)hydroxylamine | Nitrous Acid | 3.43 (mol/L)⁻⁰.⁹³ min⁻¹ (at 25°C) | 50.0 kJ mol⁻¹ |

These data highlight the quantitative aspects of the reactivity of N-alkylhydroxylamines and underscore the importance of detailed kinetic analysis in understanding complex reaction mechanisms.

Characterization of Electron Transfer Processes

This compound and its derivatives are recognized for their activity in redox reactions, where they can function as both reducing and oxidizing agents. guidechem.comchembk.com The reactivity is often initiated by electron transfer processes. The mechanism can involve a single-electron transfer (SET) to or from the hydroxylamine moiety. For instance, in the reductive cleavage of N-O bonds, an SET from a suitable donor can initiate the fragmentation of the bond. organic-chemistry.org This process forms a radical intermediate, which can then undergo a subsequent electron transfer and protonation to yield the final products. organic-chemistry.org The capacity of N-ethylhydroxylamine to donate a hydrogen atom also contributes to its role as a reducing agent in various biochemical and synthetic pathways. smolecule.com The electronic properties of molecules reacting with hydroxylamine derivatives can significantly influence the reaction kinetics, with more conjugated systems often reacting faster due to lower LUMO (Lowest Unoccupied Molecular Orbital) energies, which facilitates electron transfer. organic-chemistry.org

Nitrone Formation and Cycloaddition Reactions

Nitrones are versatile 1,3-dipoles widely used in the synthesis of five-membered heterocyclic compounds. wikipedia.orgnih.gov They are functionally an N-oxide of an imine and serve as key intermediates in numerous chemical transformations. wikipedia.org A primary application of nitrones is in [3+2] cycloaddition reactions with alkenes to produce isoxazolidines. rsc.org

A common and effective method for synthesizing nitrones is the condensation reaction between an N-substituted hydroxylamine, such as this compound, and a carbonyl compound (an aldehyde or a ketone). wikipedia.orgias.ac.inresearchgate.net This reaction involves the formation of a C=N double bond. ias.ac.in

The process typically requires the liberation of the free hydroxylamine from its hydrochloride salt, which can be achieved with a base. ias.ac.in However, innovative protocols have been developed to circumvent the need for a separate base. For example, using glycerol (B35011) as a recyclable solvent-catalyst allows for the efficient synthesis of nitrones from aldehydes and N-substituted hydroxylamine hydrochlorides. ias.ac.in Glycerol is believed to activate the carbonyl group via hydrogen bonding and absorbs the water produced during the condensation, which can otherwise lead to the hydrolysis of the formed nitrone. ias.ac.in

While the reaction with aldehydes proceeds readily, condensation with ketones to form ketonitrones can be more challenging, sometimes requiring elevated temperatures. researchgate.net The general reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| Carbonyl Compound (Aldehyde/Ketone) | This compound | Base or specific solvent system (e.g., glycerol) | N-ethylnitrone |

For example, the reaction of diethyl (2-oxoethyl)phosphonate with N-methylhydroxylamine hydrochloride in the presence of triethylamine (B128534) yields the corresponding N-methyl C-(diethoxyphosphorylmethyl)nitrone. mdpi.com A similar strategy can be applied using this compound.

When the nitrone and the alkene (dipolarophile) are part of the same molecule, an intramolecular [3+2] cycloaddition can occur, leading to the formation of complex, often bridged or fused, polycyclic systems. rsc.orgscholaris.ca This strategy is a powerful tool in the total synthesis of natural products, such as marine alkaloids. rsc.orgnih.gov

The reaction involves a cascade sequence where the hydroxylamine condenses with an aldehyde moiety within the same molecule to form a nitrone intermediate in situ. This transient nitrone then rapidly undergoes cycloaddition with a tethered alkene. scholaris.canih.gov This approach has been successfully used to construct azabicyclo[2.2.2]octane skeletons, which are core structures of iboga alkaloids. nih.gov The formation of the isoxazolidine (B1194047) ring effectively functionalizes the original C-C double bond, creating new C-O and C-C bonds. rsc.org

The [3+2] cycloaddition of nitrones is subject to stereochemical and regiochemical considerations that determine the structure of the resulting isoxazolidine. rsc.org In intramolecular reactions, the length and nature of the tether connecting the nitrone and the alkene play a crucial role in controlling the regioselectivity, which can sometimes differ from the selectivity predicted by frontier molecular orbital (FMO) theory alone. rsc.org

High regio- and stereoselectivity can often be achieved, leading to a single isomeric product. This selectivity is attributed to the transition state geometry, which minimizes steric interactions and maximizes favorable dipole-dipole attractions. rsc.org For instance, in the synthesis of pleosporol A, the cycloaddition of a nitrone derived from L-arabinose proceeded with high stereoselectivity, which was explained by a specific transition state model. rsc.org Similarly, Molecular Electron Density Theory (MEDT) studies have been used to analyze the reaction pathways and explain the observed high regio- and stereocontrol in cycloadditions between nitrones and nitroethenes. nih.gov These studies can classify the reaction as a two-stage, one-step process and identify the key orbital interactions that govern the outcome. nih.gov

Reductive Cleavage of N-O Bonds in Hydroxylamine Derivatives

The isoxazolidine heterocycles formed from nitrone cycloadditions are valuable synthetic intermediates, in large part because the N-O bond is relatively weak and can be readily cleaved. rsc.orgnih.govnih.gov This cleavage unmasks amino alcohol functionalities, which are prevalent in many biologically active molecules and natural products. rsc.org

Several methods exist for the reductive cleavage of the N-O bond. Common laboratory techniques include catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium catalyst like Pearlman's catalyst) or treatment with reducing agents like zinc in acetic acid. rsc.orgnih.gov This step is often a key transformation in a synthetic sequence, enabling access to complex target molecules. For example, after an intramolecular cycloaddition to form a pentacyclic compound, reductive cleavage of the N-O bond with zinc was a critical step in the synthesis of himalensine A. rsc.org

Recent research has also focused on developing metal-free methods for N-O bond cleavage, utilizing neutral organic super-electron donors. organic-chemistry.org These reagents can initiate cleavage through a single-electron transfer mechanism under mild conditions, offering a valuable alternative to traditional metal-based protocols. organic-chemistry.org The propensity of the N-O bond to undergo cleavage is a fundamental aspect of hydroxylamine chemistry, enabling its use as a synthon for constructing nitrogen-containing heterocycles. nih.govmdpi.com

Catalytic Roles and Mechanisms of this compound

Beyond its role as a stoichiometric reagent, this compound can also function as a catalyst in certain chemical transformations. guidechem.com Its catalytic activity often stems from its redox properties, allowing it to facilitate reactions by participating in electron transfer cycles. guidechem.com While detailed mechanistic studies on its catalytic roles are less common than its use in synthesis, it is known to facilitate the formation of desired products in various processes. guidechem.com For example, in some contexts, hydroxylamine derivatives can promote catalytic hydrogenation reactions, influencing the selectivity and efficiency of the reduction. The specific mechanism in these catalytic applications is believed to involve its participation in redox cycles, though further investigation is often required to fully elucidate the pathways. guidechem.com

Function as a Reducing Agent and Catalyst in Organic Reactions

This compound is recognized for its capacity to act as both a reducing agent and a catalyst in a range of organic reactions. Its utility stems from its ability to participate in redox reactions and to facilitate the formation of desired products through various mechanistic pathways. rsc.org

As a reducing agent, this compound is effective in the conversion of certain functional groups. For instance, it can reduce carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols. This reductive capability is attributed to its ability to donate a hydrogen atom. The general mechanism involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by a series of proton and electron transfers.

Beyond its role as a stoichiometric reductant, this compound and its parent compound, hydroxylamine hydrochloride, have demonstrated catalytic activity. Hydroxylamine hydrochloride has been shown to be an efficient catalyst for amidation reactions, offering an environmentally benign and economical method for forming amide bonds at room temperature. While specific mechanistic studies on this compound as a catalyst are less common, analogies can be drawn from its parent compound. The catalytic cycle likely involves the activation of the substrate by the hydroxylamine derivative.

The reactivity of N-ethylhydroxylamine can be compared to its structural analogs. For example, N-methylhydroxylamine is also a key reagent in organic synthesis. Studies on N-alkylated hydroxylamines have revealed important structure-activity relationships, where N-alkylation can influence the compound's reactivity.

Palladium-Free Oxidation Catalysis utilizing this compound

The development of palladium-free oxidation reactions is a significant area of research in green chemistry. While direct and extensive research on the use of this compound as a primary catalyst in palladium-free oxidation is not widely documented, the broader class of hydroxylamines and their derivatives are known to participate in such transformations. These reactions often proceed via radical mechanisms.

For instance, hydroxylamine derivatives can be involved in the generation of radical species that initiate oxidation cascades. The mechanism can involve the formation of a nitrogen-centered radical from the N-hydroxy group, which can then abstract a hydrogen atom from a substrate, leading to its oxidation.

While detailed mechanistic studies specifically implicating this compound in palladium-free C-H oxidation are scarce, the principles of radical-mediated oxidation involving related N-hydroxy compounds provide a foundational understanding. These reactions are of significant interest for the synthesis of complex molecules without the need for expensive and toxic heavy metal catalysts.

Mechanistic Studies of Hydrogen Shift Processes in Catalysis

Hydrogen shift processes are fundamental transformations in organic catalysis, enabling the isomerization of molecules and the formation of new carbon-carbon and carbon-heteroatom bonds. The involvement of this compound in such processes is an area of growing interest, although detailed mechanistic studies remain limited.

It is proposed that N-alkylhydroxylamines can participate in hydrogen atom transfer (HAT) reactions. In these processes, the N-O bond of the hydroxylamine can be homolytically cleaved to generate a nitrogen-centered radical, which can then abstract a hydrogen atom from a suitable donor. This abstracted hydrogen can then be transferred to another substrate, completing the catalytic cycle.

Advanced Applications in Organic Synthesis and Functional Materials

Strategic Building Block in Complex Molecular Construction

The ethyl-substituted hydroxylamine (B1172632) moiety provides a reactive handle for chemists to introduce specific functionalities into organic molecules, serving as a cornerstone in multi-step synthetic sequences.

N-ethylhydroxylamine hydrochloride serves as a direct source for the N-ethyl-N-hydroxyamino functional group. A key challenge in its application is the strategic protection of one or both of its reactive sites to control its reactivity in subsequent steps. A notable process involves the reaction of hydroxylamine hydrochloride with di-t-butyl dicarbonate (B1257347) (Boc-anhydride) to form a protected N,O-bis(Boc)-hydroxylamine intermediate. google.comgoogle.com This stable intermediate can then be selectively ethylated.

This method allows for the controlled incorporation of the protected hydroxylamine group, which can be deprotected later in the synthesis, revealing the reactive hydroxylamine functionality at a desired stage. This strategy is crucial for preventing unwanted side reactions and for building complex molecules with high precision.

This compound is explicitly identified as a valuable starting material for the preparation of important pharmaceutical intermediates. google.comgoogle.comgoogle.com A well-documented synthetic pathway highlights its role as a precursor. The process involves:

Reacting hydroxylamine hydrochloride with di-t-butyl dicarbonate in the presence of a base to yield N,O-bis-[(1,1-dimethylethoxy)-carbonyl]-hydroxylamine. google.comgoogle.com

Alkylating this intermediate with an ethylating agent, such as ethyl iodide or ethyl bromide. google.com

Cleaving the tert-butyloxycarbonyl (BOC) protecting groups using a strong acid, like hydrochloric acid, to yield the final this compound product in high purity. google.comgoogle.com

This multi-step synthesis, which starts from the simpler hydroxylamine hydrochloride and passes through the N-ethylated intermediate, underscores the compound's role in creating more complex and valuable molecules for the pharmaceutical industry.

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. openmedicinalchemistryjournal.com this compound is a key reagent for synthesizing specific classes of nitrogen- and oxygen-containing heterocycles.

While many syntheses of the parent isoxazole (B147169) ring use hydroxylamine hydrochloride nih.govajrconline.orgnih.gov, N-substituted hydroxylamines like N-ethylhydroxylamine are crucial for producing N-substituted derivatives, particularly isoxazolidines.

The primary method for synthesizing isoxazolidine (B1194047) rings is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. nih.gov N-ethylhydroxylamine is a direct precursor for the required N-ethylnitrones, which are typically formed in situ by reacting N-ethylhydroxylamine with an aldehyde or ketone. This reaction makes it a valuable tool for accessing structurally diverse 2-ethyl-substituted isoxazolidines, which are important scaffolds in bioactive molecules. nih.gov

The synthesis of isoxazoles often proceeds through the cycloaddition of a nitrile oxide with an alkyne. nih.gov Nitrile oxides are generated from oximes, which themselves are formed from hydroxylamines. The use of N-ethylhydroxylamine in this context can lead to the formation of related N-ethylated heterocyclic systems.

Table 1: Synthesis of Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition

| Precursors | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|

| C,N-diarylnitrones + 3,5-dimethylacryloylpyrazole | Ni(ClO₄)₂·6H₂O | 4-substituted isoxazolidines | nih.gov |

| Nitrones + Alkenes | DBU/NBS | Highly functionalized isoxazolidines | organic-chemistry.org |

This table illustrates general methods for isoxazolidine synthesis where N-substituted nitrones, derivable from compounds like N-ethylhydroxylamine, are key intermediates.

The utility of N-ethylhydroxylamine extends beyond five-membered rings. The N-ethylnitrone intermediates derived from it are versatile 1,3-dipoles that can participate in cycloaddition reactions with various dipolarophiles to construct a range of nitrogen-containing heterocycles. openmedicinalchemistryjournal.com These reactions are powerful strategies for creating complex molecular frameworks found in natural products and pharmaceuticals. For instance, intramolecular cycloadditions of nitrones are employed to synthesize fused bicyclic systems.

Derivatization in Advanced Analytical Techniques

In analytical chemistry, derivatization is a common strategy to enhance the detection and separation of analytes. Hydroxylamine derivatives are used as reagents to modify analytes, particularly those containing carbonyl groups (aldehydes and ketones), making them more suitable for analysis by techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). sigmaaldrich.comoup.com

This process typically involves the reaction of the hydroxylamine reagent with the analyte to form a stable oxime derivative. This derivatization can improve the analyte's volatility for GC analysis or introduce a chromophore for UV detection in HPLC. oup.comrsc.org For instance, O-ethylhydroxylamine hydrochloride is sold specifically as a derivatization-grade reagent for GC. sigmaaldrich.com In a more advanced application, deuterium-labeled hydroxylamine reagents have been synthesized for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for sensitive and accurate quantification of monosaccharides. nih.gov

While specific applications citing this compound as the derivatizing agent are less common than its O-alkyl or unsubstituted counterparts, the underlying principle of oxime formation is directly applicable. The choice of the specific hydroxylamine reagent is often tailored to optimize the analytical method for a particular analyte and detection system.

Table 2: Examples of Hydroxylamine-Based Derivatization in Analytical Chemistry

| Derivatizing Reagent | Analyte Class | Analytical Technique | Purpose of Derivatization | Reference |

|---|---|---|---|---|

| O-Ethylhydroxylamine HCl | Carbonyl compounds | Gas Chromatography (GC) | Increase volatility and improve separation | sigmaaldrich.com |

| Benzaldehyde* | Hydroxylamine | HPLC | Introduce UV-active chromophore for detection | oup.com |

| 9-Fluorenylmethyl chloroformate* | Hydroxylamine | HPLC | Introduce a fluorescent tag for sensitive detection | rsc.org |

*In these examples, hydroxylamine is the analyte being derivatized, demonstrating the reverse reaction for detection purposes.

Role in Industrial Chemical Manufacturing

Production of Specialty Polymers and Resins

While not a direct monomer in most large-scale polymer backbones, this compound and its parent compound, N-ethylhydroxylamine, play a crucial indirect role in the manufacture of specialty polymers, such as synthetic rubbers. Their primary function is as a polymerization inhibitor or a "short-stopping" agent in free-radical polymerization processes.

In these applications, the compound is introduced to the reaction at a specific point to terminate the growth of polymer chains. It achieves this by donating a hydrogen atom to the propagating radical at the end of the polymer chain, effectively quenching the radical and halting further polymerization. This control is essential for producing polymers with specific, desired molecular weights and properties. The ability to stop the reaction precisely prevents the formation of overly long chains or cross-linking that could negatively impact the material's characteristics. Related compounds, such as hydroxyalkylhydroxylamines, have demonstrated effectiveness as polymerization inhibitors for hydrocarbon fluids, particularly in non-oxygenated environments. google.com

Facilitation of Diverse Chemical Transformations

The utility of this compound in industrial manufacturing stems from its capacity to participate in and facilitate a variety of chemical transformations. It is widely used in organic synthesis as a versatile reagent. guidechem.com

Key transformations include:

Redox Reactions : The compound can function as both a reducing agent and an oxidizing agent depending on the reaction conditions and substrate. chembk.com As a reducing agent, it is capable of converting functional groups like carbonyls into alcohols. smolecule.com

Oxime Formation : Like other hydroxylamines, it reacts with aldehydes and ketones to form oximes. This reaction is fundamental in the synthesis of various organic molecules and is a key step in creating nitrogen-containing compounds.

Nucleophilic Reactions : It can act as a nucleophile, enabling the introduction of an ethyl-hydroxylamine moiety into molecules. smolecule.com This is particularly useful in building more complex chemical structures and pharmaceutical intermediates. google.comgoogle.comgoogleapis.com

Synthesis of Heterocycles : The compound serves as a precursor in the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many specialty chemicals and pharmaceuticals.

The table below summarizes some of the key chemical transformations facilitated by this compound.

| Transformation Type | Reactant Functional Group | Product Functional Group | Industrial Relevance |

| Reduction | Carbonyl (Aldehyde/Ketone) | Alcohol | Synthesis of fine chemicals and alcohols |

| Oxime Formation | Carbonyl (Aldehyde/Ketone) | Oxime | Intermediate for synthesis of amides, amines |

| Nucleophilic Addition | Electrophilic Carbon | N-substituted hydroxylamine derivative | Creation of complex organic molecules |

A patented, high-yield synthesis process for this compound highlights its importance as a chemical intermediate. The process involves multiple steps, starting from hydroxylamine hydrochloride and utilizing di-tert-butyl dicarbonate as a key reagent. google.comgoogle.comgoogleapis.com

The table below outlines the key stages and reagents for this synthesis. google.comgoogle.comgoogleapis.com

| Step | Starting Material | Key Reagents | Product |

| 1 | Hydroxylamine Hydrochloride | Di-tert-butyl dicarbonate, Sodium Carbonate, Water | N,O-bis[(1,1-dimethylethoxy)-carbonyl]-hydroxylamine |

| 2 | N,O-bis[(1,1-dimethylethoxy)-carbonyl]-hydroxylamine | Ethylating agent (e.g., Ethyl Iodide), Potassium Carbonate | Ethylated N,O-bis-BOC-hydroxylamine |

| 3 | Ethylated N,O-bis-BOC-hydroxylamine | Hydrochloric Acid (HCl) | This compound |

Furthermore, electrochemical methods developed for the industrial synthesis of its close analogue, N-methylhydroxylamine hydrochloride, demonstrate a potential green and efficient pathway applicable to this compound production.

The operational parameters for such an electrochemical process are detailed below.

| Parameter | Value/Condition |

| Cathode Material | Copper |

| Anode Material | Graphite (B72142) |

| Separator | Cation Membrane |

| Current Density | 1000–2500 A·m⁻² |

| Temperature | 30–50°C |

| Reaction Selectivity | 99% |

This adaptability in synthesis and application makes this compound a valuable tool in the landscape of industrial chemical manufacturing.

Computational and Theoretical Chemistry of N Ethylhydroxylamine Hydrochloride

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to characterizing the molecular behavior of N-ethylhydroxylamine hydrochloride at an electronic level. These studies employ sophisticated computational methods to model the molecule's structure and predict its behavior under various conditions, offering a level of detail often unattainable through experimental means alone.

Elucidation of Thermal Decomposition Mechanisms

While specific experimental studies on the thermal decomposition of this compound are not extensively documented in publicly available literature, the decomposition pathways can be theoretically elucidated using quantum chemical methods. Drawing parallels from studies on hydroxylamine (B1172632) and N-methylhydroxylamine hydrochloride, it is anticipated that the thermal decomposition of this compound is also an autocatalytic process. energetic-materials.org.cn The decomposition of hydroxylamine itself can be explosive under certain conditions, highlighting the importance of understanding these mechanisms. nih.gov

Theoretical models can map out the potential energy surface of the decomposition reactions, identifying the most probable fragmentation routes. For hydroxylamine, the primary steps involve hydrogen abstraction to form HNOH and H₂NO radicals. nih.govsci-hub.se In the case of this compound, the presence of the ethyl group introduces additional and more complex reaction channels. Computational studies would likely investigate the homolytic cleavage of the N-O, C-N, and O-H bonds, as well as intermolecular reactions. The initiation steps are hypothesized to involve the breaking of the weakest bond, which quantum chemical calculations can predict. Subsequent propagation steps would involve the reaction of the initial radical fragments with other N-ethylhydroxylamine molecules, leading to a cascade of reactions. The role of the hydrochloride counter-ion in the decomposition process can also be modeled, as it may influence the stability of intermediates and transition states.

Prediction of Electronic Structure and Reactivity Profiles

The electronic structure of this compound dictates its reactivity. As an N-substituted hydroxylamine, it possesses both a nucleophilic nitrogen and an oxygen atom. The ethyl group, being electron-donating, influences the electron density on these atoms, thereby modulating the molecule's reactivity. Quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, can provide a detailed picture of the electron distribution, molecular orbital energies, and electrostatic potential.

These calculations can quantify the nucleophilicity and electrophilicity of different atomic sites within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The predicted reactivity profile would show enhanced nucleophilicity at the nitrogen atom due to the inductive effect of the ethyl group. The oxygen atom also retains nucleophilic character. The protonated nitrogen in the hydrochloride salt form, however, would be expected to be significantly less nucleophilic.

Mechanistic Modeling and Transition State Theory Applications

Mechanistic modeling, particularly through the application of transition state theory, provides a quantitative framework for understanding the kinetics of reactions involving this compound.

Computational Determination of Reaction Rate Constants

Transition state theory (TST) is a cornerstone of computational reaction kinetics. youtube.com By locating the transition state structure on the potential energy surface, which represents the highest energy point along the reaction coordinate, the activation energy for a given reaction can be calculated. youtube.com This, in conjunction with the vibrational frequencies of the reactants and the transition state, allows for the computation of the reaction rate constant, often expressed through the Arrhenius equation.

Analysis of Quantum Tunnelling Effects in Reaction Pathways

For reactions involving the transfer of light particles, such as protons or hydrogen atoms, quantum tunnelling can play a significant role. princeton.edunih.gov This phenomenon allows the particle to penetrate through the activation barrier rather than going over it, leading to reaction rates that are higher than those predicted by classical transition state theory. princeton.edu Given that hydrogen abstraction is a likely step in the decomposition and other reactions of this compound, the potential for quantum tunnelling should be considered. nih.govsci-hub.se

Computational models can assess the importance of tunnelling by calculating the probability of this quantum effect. nih.gov This is often done by employing corrections to the classical TST rate constant, such as the Wigner or more sophisticated small-curvature tunnelling (SCT) corrections. frontiersin.org The significance of tunnelling is expected to be more pronounced at lower temperatures. princeton.edu In the context of this compound, tunnelling could be a factor in intramolecular hydrogen transfer reactions or in hydrogen abstraction by other radical species.

Structure-Reactivity Relationship Studies

Computational studies are particularly powerful for establishing structure-reactivity relationships. By systematically modifying the structure of N-ethylhydroxylamine and calculating the resulting changes in reactivity, a predictive model can be developed. For instance, comparing the computed reactivity of N-ethylhydroxylamine with its parent compound, hydroxylamine, and other N-alkylated derivatives like N-methylhydroxylamine, can elucidate the electronic and steric effects of the alkyl substituent. energetic-materials.org.cn

The ethyl group in this compound is expected to increase the nucleophilicity of the nitrogen atom compared to hydroxylamine due to its electron-donating inductive effect. However, the ethyl group also introduces greater steric hindrance, which could decrease the reaction rate with bulky electrophiles. Computational models can disentangle these competing effects by calculating the activation energies for a series of reactions with different substrates. Such studies can lead to a quantitative structure-activity relationship (QSAR) model, which can be used to predict the reactivity of other N-substituted hydroxylamines without the need for extensive experimental work. researchgate.net

Analysis of Bond Dissociation Energies in Hydroxylamine Derivatives

The reactivity of N-ethylhydroxylamine and its derivatives is fundamentally governed by the strength of its covalent bonds, particularly the N-O, O-H, and N-H bonds. Bond dissociation energy (BDE) is a critical parameter in computational chemistry for predicting reaction pathways, especially those involving radical species. The primary mechanism for the antioxidant and radical-scavenging activity of hydroxylamines is hydrogen atom transfer (HAT) from the O-H or N-H group to a reactive radical.

Computational studies have been employed to determine the BDEs in various hydroxylamine derivatives. The N-O single bond is often considered to have a generic BDE of approximately 48 kcal/mol, but detailed calculations suggest this value is an underestimation. nsf.gov Advanced composite methods like CBS-QB3, CBS-APNO, G4, and Density Functional Theory (DFT) with the M06-2X functional have provided more accurate BDEs. nsf.gov These studies show that the N-O BDEs are typically 5-15 kcal/mol higher than the commonly cited value. nsf.gov For instance, a study calculated the N-O BDE for a series of N,N,O-trisubstituted hydroxylamines, demonstrating the significant influence of substituents on bond strength. nsf.gov The average N-O BDE across 15 different hydroxylamine compounds was calculated to be approximately 54 kcal/mol. nsf.gov

| Compound | CBS-QB3 | CBS-APNO | G4 | M06-2X |

|---|---|---|---|---|

| H₂N-OH | 55.1 | 54.9 | 54.4 | 55.0 |

| Me₂N-OMe | 51.3 | 51.0 | 49.6 | 51.0 |

| Me₂N-OPh | 57.0 | 56.7 | 55.3 | 55.7 |

| Me₂N-OC(O)Me | 45.4 | 45.6 | 44.5 | 46.9 |

The strength of the O-H bond is also a crucial factor. In hydroxylamines, the O-H bond is generally weaker than in corresponding alcohols, making it a preferential site for hydrogen abstraction by radicals. The specific BDE is influenced by the nature of the substituents on the nitrogen atom. Similarly, the N-H bond is a potential site for hydrogen abstraction. For context, the BDEs of related bonds in simple molecules provide a useful comparison.

| Bond | Compound | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| N-H | Ammonia (B1221849) (NH₃) | 104 |

| O-H | Water (H₂O) | 119 |

| N-O | Hydroxylamine (NH₂OH) | ~48 |

| O-H | Phenol (C₆H₅OH) | ~86-91 |

Computational Assessment of Inductive and Resonance Effects on Reactivity

Computational studies on the basicity of hydroxylamine derivatives provide insight into these electronic effects. Unlike aliphatic amines, where N-alkylation consistently increases basicity compared to ammonia, the effect in hydroxylamines is more complex. chempap.org The substitution of a hydrogen atom on the nitrogen of hydroxylamine with a methyl group results in almost no change to the pKa value. chempap.org This is attributed to a balance of effects, including the inductive effect of the alkyl group and solvation effects involving the hydroxyl group. chempap.org The formation of hydrogen bonds between the solvent and the -OH group can increase electron density on the nitrogen, influencing its basicity. chempap.org

These inductive effects also play a role in the stability of radical intermediates formed during reactions. For example, in studies of the antibacterial properties of N-hydroxylamine derivatives, it was found that the inductive effects from short linear alkyl groups were insufficient to stabilize the corresponding N-oxyl radical species. acs.org This highlights how computational assessments of electronic effects can help explain the structure-activity relationships of these compounds. Density Functional Theory (DFT) has become a primary tool for elucidating the reaction mechanisms of N-ethylhydroxylamine and its analogs, allowing researchers to map potential energy surfaces and identify the most favorable reaction pathways by analyzing transition states and intermediates.

Molecular Modeling for Biological Interaction Prediction

Molecular modeling techniques are powerful tools for predicting and analyzing the interactions between small molecules like N-ethylhydroxylamine and biological macromolecules such as enzymes. These computational methods can elucidate the structural basis for substrate specificity and inhibition, guiding the design of new therapeutic agents. nih.gov

A notable example involves the computational study of how a series of secondary N-alkyl-N-hydroxyanilines, which are structurally analogous to N-ethylhydroxylamine, interact with aryl sulfotransferase (AST) IV. nih.gov This enzyme is significant in the metabolism of various phenolic compounds and N-hydroxy arylamines. nih.gov In the study, a homology model of rat hepatic AST IV was constructed based on the known crystal structure of a related mouse enzyme. nih.gov Using this model, researchers performed docking experiments to determine the optimal binding geometries of N-hydroxy-N-methylaniline, N-ethyl-N-hydroxyaniline, and N-hydroxy-N-n-propylaniline in the enzyme's active site. nih.gov

The modeling revealed that these three compounds could fit within the active site and act as substrates for the enzyme. nih.gov However, when the N-alkyl substituent was enlarged to an n-butyl group, the molecule no longer acted as a substrate but instead became a competitive inhibitor. nih.gov The modeling results indicated that steric constraints imposed by the larger alkyl group prevent the N-n-butyl-N-hydroxyaniline from binding in an orientation suitable for the sulfation reaction to occur. nih.gov This study demonstrates how molecular modeling can predict how subtle changes in a molecule's structure, such as increasing the length of an alkyl chain, can dramatically alter its biological activity. nih.gov The general methodology involves calculating the interaction energy by minimizing the energy of the ligand both far from and close to the protein's active site, a technique also used in other contexts like modeling the interaction of bisphosphonates with hydroxyapatite. umich.edu

Emerging Research Directions and Future Prospects

Development of Novel Catalytic Systems

The exploration of N-ethylhydroxylamine hydrochloride and its parent compound, hydroxylamine (B1172632) hydrochloride, as catalysts is a burgeoning field. Research indicates that hydroxylamine hydrochloride can efficiently catalyze certain organic reactions, such as the N-formylation of amines, under mild and environmentally friendly conditions. isca.me This suggests a promising avenue for investigating this compound in similar or expanded catalytic roles. The development of novel catalytic systems is focused on enhancing reaction efficiency, selectivity, and sustainability.

One area of interest is its use in metal-catalyzed reactions, either as a ligand or a reagent that influences the catalytic cycle. Another direction is the use of non-toxic, inexpensive catalysts in conjunction with hydroxylamine derivatives. isca.me For instance, zinc oxide (ZnO) has been effectively used as a catalyst for the synthesis of aldoximes from aldehydes and hydroxylamine hydrochloride, a reaction pathway relevant to this compound. nih.gov The goal is to develop systems that are not only high-yielding but also align with the principles of green chemistry.

| Catalyst System | Reaction Type | Key Features | Reference |

| Hydroxylamine Hydrochloride | N-Formylation of Amines | Low temperature, reduced amount of formic acid, environmentally friendly. | isca.me |

| Zinc Oxide (ZnO) | Oxime Synthesis | Solventless reaction, efficient for converting aldehydes to aldoximes. | nih.gov |

| Iridium Catalysts | N-Formylation of Amines | Used in various catalytic N-formylation processes. | isca.me |

| Thiamine Hydrochloride | N-Formylation of Amines | A novel catalyst for the one-pot synthesis of formamide (B127407) derivatives. | isca.meresearchgate.net |

Integration into Sustainable and Green Chemistry Methodologies

A significant thrust in modern chemical synthesis is the adoption of sustainable and green practices, and research into this compound is reflecting this trend. Key areas of development include electrochemical synthesis and the use of solvent-free reaction conditions.

Electrochemical methods offer a green alternative to conventional chemical routes for producing hydroxylamine derivatives. An industrial-scale process for synthesizing the related compound N-methylhydroxylamine hydrochloride via the electrochemical reduction of nitromethane (B149229) has been developed, and this method is directly applicable to the production of this compound from nitroethane. This process is noted for its high selectivity, efficiency, and limited environmental contamination due to a simple separation procedure.

Furthermore, methodologies that reduce or eliminate the use of volatile organic solvents are being applied to reactions involving hydroxylamine derivatives. Techniques such as grindstone chemistry, where reactants are ground together in a solid phase, and microwave-assisted synthesis have proven effective for producing oximes and nitrones without solvents. nih.gov The development of continuous synthesis processes, which incorporate solvent recovery and reagent recycling, further enhances the economic and environmental viability of producing compounds like this compound. mdpi.com

| Parameter | Value/Condition | Significance | Reference |

| Cathode Material | Copper | Efficient for the reduction of the nitroalkane precursor. | |

| Anode Material | Graphite (B72142) | Standard material for the electrolytic cell. | |

| Separator | Cation Membrane | Prevents unwanted side reactions and separates cell compartments. | |

| Current Density | 1000–2500 A·m⁻² | Optimized to balance reaction rate and efficiency. | |

| Temperature | 30–50°C | Affects reaction kinetics and product stability. | |

| Average Yield | 65% | Demonstrates the efficiency of converting starting material to product. | |

| Reaction Selectivity | 99% | Shows the high preference for the desired product formation. |

Design and Synthesis of this compound Derivatives with Tunable Properties

A key research direction is the rational design and synthesis of novel derivatives of this compound to achieve specific, tunable properties. This involves modifying the core structure to enhance or introduce new functionalities. For example, a novel and safe synthesis process for this compound itself has been developed using di-t-butyl dicarbonate (B1257347) and hydroxylamine hydrochloride, highlighting methods for controlled derivatization. google.comgoogle.com

Research into libraries of N-substituted hydroxylamines has shown that structural modifications can significantly impact biological activity. researchgate.netnih.gov By altering the substituents on the nitrogen atom, properties like radical-scavenging ability can be fine-tuned. For instance, studies on N-benzylhydroxylamine analogues revealed that aromatic ring substituents influence their antimicrobial activity, suggesting that resonance effects are crucial for stabilizing the N-oxyl species radicals that are key to their mechanism of action. nih.gov This principle allows for the design of derivatives with tailored electronic and steric properties for specific applications, from pharmaceutical intermediates to materials science. smolecule.comcardiff.ac.uk

| Derivative Class | Synthetic Approach | Tunable Property / Application | Reference |

| N-Alkyl/Aryl Hydroxylamines | Alkylation of hydroxylamine or its protected forms | Modulating radical scavenging activity for biological targeting. | researchgate.netnih.gov |

| O-Acyl Hydroxylamines | Acylation of the hydroxyl group | Creating reagents for organic synthesis, such as α-oxygenation of carbonyls. | cardiff.ac.uk |

| N-Ethyl-N,O-bis-BOC-hydroxylamine | Reaction with di-t-butyl dicarbonate | A stable intermediate for the high-yield synthesis of pure N-ethylhydroxylamine. | google.comgoogle.com |

| N-Benzyl Nitrones | Condensation with aldehydes/ketones | Precursors for 1,3-dipolar cycloaddition reactions to build complex heterocyclic frameworks. | mdpi.com |

Exploration of Biological Activities beyond Antimicrobial Applications

While the antimicrobial properties of hydroxylamine derivatives are an active area of study, future research is expanding to explore a wider range of biological activities. This compound is being investigated for its potential as an antioxidant, which may help protect cells from oxidative stress. smolecule.com

A significant area of interest is its role as a building block for pharmaceuticals targeting a variety of conditions. It serves as a key intermediate in the synthesis of drugs for neurological disorders, where it may help to modulate neurotransmitter levels. smolecule.comchemimpex.com The mechanism of action for many hydroxylamine derivatives involves the inhibition of ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair. researchgate.netnih.gov Because RNR is a target in cancer therapy, there is potential to develop this compound derivatives as anti-cancer agents, designed to be selective for the enzymes in pathogenic or cancer cells over host cells. acs.org Additionally, its ability to form complexes has led to investigations into its use for environmental applications, such as the removal of heavy metals in wastewater treatment. chemimpex.com

Application of Advanced Spectroscopic and Analytical Techniques for In Situ Monitoring

To optimize the synthesis and understand the reaction mechanisms of this compound and its derivatives, advanced analytical techniques are being leveraged for real-time, in situ monitoring. While specific studies on this compound are nascent, the application of established spectroscopic methods is a clear future direction. uts.edu.auresearchgate.net

Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products during a chemical reaction. azooptics.com This is particularly valuable for optimizing continuous synthesis processes. mdpi.com Advanced methods such as Surface-Enhanced Raman Spectroscopy (SERS) could be employed to study the compound's interaction with catalytic surfaces, providing mechanistic insights. azooptics.com Mass spectrometry techniques, including those coupled with liquid chromatography (LC-MS), are essential for identifying and quantifying the products of derivatization and biological metabolism. azooptics.com

| Technique | Potential Application for N-Ethylhydroxylamine HCl Research | Benefit | Reference |

| FTIR/Raman Spectroscopy | In situ monitoring of continuous synthesis and catalytic reactions. | Real-time kinetic data, process optimization, mechanistic understanding. | uts.edu.auazooptics.com |

| Mass Spectrometry (e.g., LC-MS) | Identification of novel derivatives and metabolic products. | High sensitivity and structural information for complex mixtures. | azooptics.com |

| Ion Mobility Spectrometry | Rapid analysis and separation of isomers and related compounds. | High-speed identification in complex matrices. | uts.edu.au |

| Surface-Enhanced Raman Spectroscopy (SERS) | Studying interactions with heterogeneous catalysts. | Enhanced signal for surface-adsorbed species, providing mechanistic detail. | azooptics.com |

Leveraging Machine Learning and Artificial Intelligence for Predictive Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development processes related to this compound. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating research and reducing the need for costly and time-consuming experimentation. nih.gov

In the context of this compound, ML algorithms can be used to:

Predict Biological Activity: By training models on data from synthesized derivative libraries, AI can predict the properties of new, virtual compounds, guiding chemists to synthesize only the most promising candidates. researchgate.netnih.gov

Optimize Reaction Conditions: AI can be used to model and optimize synthesis parameters (e.g., temperature, catalyst, solvent) to maximize yield and purity, contributing to green chemistry goals. mdpi.comnih.gov

Discover New Applications: AI can screen the structure of N-ethylhydroxylamine derivatives against biological target databases to predict potential new therapeutic uses, including poly-pharmacological effects where a single compound interacts with multiple targets. nih.gov

De Novo Drug Design: Advanced AI models can design entirely new molecules based on desired properties, opening up novel chemical space for derivatives with enhanced efficacy and selectivity. nih.gov

The synergy between computational prediction and experimental validation promises to significantly accelerate the journey of this compound from a simple chemical to a valuable tool in medicine and technology.

常见问题

Q. What are the common synthetic routes for N-ethylhydroxylamine hydrochloride in academic research?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, it can be prepared by reacting hydroxylamine hydrochloride with di-tert-butyl dicarbonate under controlled conditions, followed by acid hydrolysis to yield the hydrochloride salt . Another method involves reacting a precursor (e.g., PTM) with this compound in alcoholic solvents under reflux, using triethylamine as a base to facilitate the reaction . Key variables include solvent polarity (e.g., ethanol or methanol), stoichiometric ratios (e.g., 1:5 molar ratio of substrate to reagent), and reaction duration (e.g., 12 hours under reflux) .

Q. What purification techniques are effective for isolating this compound post-synthesis?

Purification often involves preparative thin-layer chromatography (TLC) with solvent systems like ethyl acetate:acetic acid (100:1) to separate by-products . Flash chromatography using silica gel is also effective for larger-scale purification, particularly when optimizing solvent polarity to achieve high recovery yields (e.g., 56% yield reported in one study) . Recrystallization from polar aprotic solvents may further enhance purity.

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation relies on spectroscopic methods:

- NMR spectroscopy (¹H and ¹³C) to verify the ethyl and hydroxylamine moieties.

- Mass spectrometry (MS) for molecular ion detection and fragmentation patterns.

- Elemental analysis to validate the hydrochloride salt composition. Comparative analysis with published spectral data or authentic standards is critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitutions?

Optimization strategies include:

- Solvent selection : Polar solvents (e.g., ethanol) enhance nucleophilicity and reaction rates .

- Base choice : Triethylamine neutralizes HCl by-products, shifting equilibrium toward product formation .

- Temperature control : Prolonged reflux (e.g., 12 hours) ensures complete conversion while avoiding thermal decomposition .

- Stoichiometry : Excess this compound (1.0 mmol per 0.2 mmol substrate) improves yield .

Q. What analytical approaches resolve discrepancies in reported synthetic yields across studies?